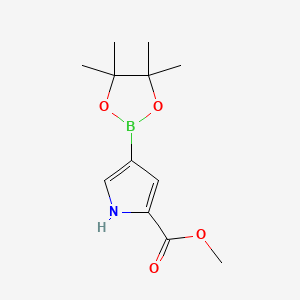

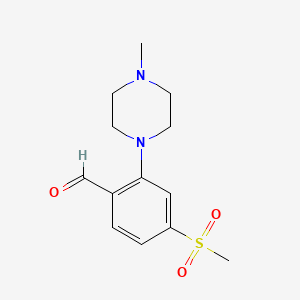

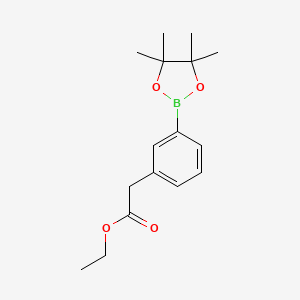

![molecular formula C5H10ClN3 B599133 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 120267-00-7](/img/structure/B599133.png)

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

説明

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is a chemical compound used in scientific research and pharmaceuticals . It is a hydrochloride salt of a heterocyclic compound that contains an imidazo[1,2-a]imidazole skeleton .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is represented by the InChI code:1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride include its molecular weight of 147.61 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Neuroscience Research

This compound has shown potential in the study of neurological disorders and central nervous system diseases . Its structure allows it to interact with various neurotransmitter systems, which can be useful for understanding the pathophysiology of neurological conditions and potentially offering therapeutic targets.

Pharmacology

In pharmacology, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs, especially those targeting neurological pathways .

Biochemistry

Biochemically, this compound can be used to study enzyme reactions involving imidazole groups. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function .

Medicinal Chemistry

In medicinal chemistry, the compound’s imidazole ring makes it a valuable scaffold for drug design. It can be modified to enhance its pharmacokinetic properties or to create derivatives with specific biological activities .

Organic Synthesis

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride: is also important in organic synthesis. It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals .

Chemical Engineering

From a chemical engineering perspective, this compound’s stability and reactivity make it suitable for process development and optimization studies. It can be used to test new synthetic routes or to improve existing manufacturing processes .

Safety and Hazards

特性

IUPAC Name |

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGORMDKHCGIIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

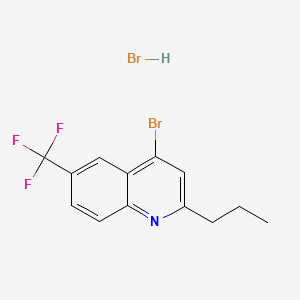

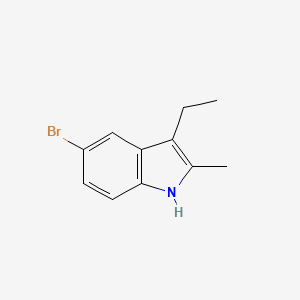

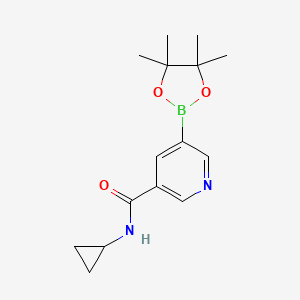

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)

![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)